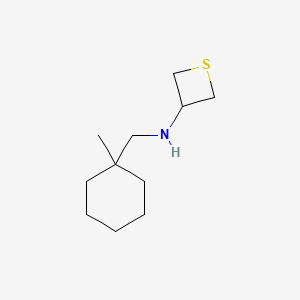
N-((1-Methylcyclohexyl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Methylcyclohexyl)methyl)thietan-3-amine is an organic compound that features a thietane ring and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methylcyclohexyl)methyl)thietan-3-amine typically involves the reaction of 1-methylcyclohexylmethylamine with a thietane derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Methylcyclohexyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives .
Applications De Recherche Scientifique
N-((1-Methylcyclohexyl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((1-Methylcyclohexyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylcyclohexylamine: Similar in structure but lacks the thietane ring.
3-methyl-N-(1-methylcyclohexyl)aniline: Contains a similar cyclohexyl group but differs in the aromatic ring structure.
Uniqueness
N-((1-Methylcyclohexyl)methyl)thietan-3-amine is unique due to the presence of both a thietane ring and a cyclohexyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields .
Propriétés
Formule moléculaire |
C11H21NS |
|---|---|
Poids moléculaire |
199.36 g/mol |
Nom IUPAC |
N-[(1-methylcyclohexyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-11(5-3-2-4-6-11)9-12-10-7-13-8-10/h10,12H,2-9H2,1H3 |
Clé InChI |
CFNTWJKHPKTWIA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)CNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















